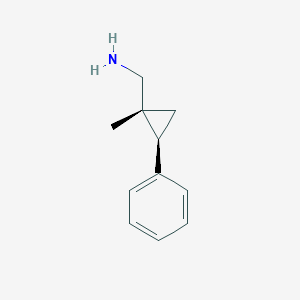
((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine: is a chiral compound with a cyclopropane ring substituted with a methyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine.
Cyclopropanation: Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using optimized catalysts and reaction conditions to ensure high yield and stereoselectivity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amine derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry, which is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of stereoselective processes in living organisms.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature can lead to the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Ephedrine: A chiral compound with similar structural features, used as a stimulant and decongestant.
Pseudoephedrine: Another stereoisomer of ephedrine, used for similar medicinal purposes.
Phenylpropanolamine: A compound with a similar backbone, used as a nasal decongestant and appetite suppressant
Uniqueness: ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of a cyclopropane ring. This structural feature imparts rigidity and distinct reactivity, making it valuable for applications requiring precise control over molecular interactions and stereoselectivity.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
SUJKVEDZMGIJKK-QWRGUYRKSA-N |
SMILES isomérico |
C[C@]1(C[C@H]1C2=CC=CC=C2)CN |
SMILES canónico |
CC1(CC1C2=CC=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
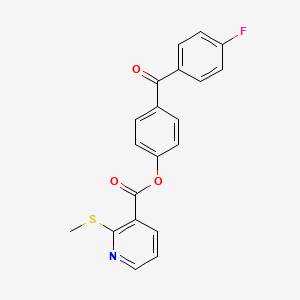
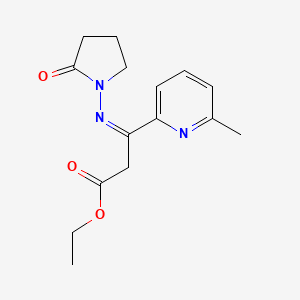
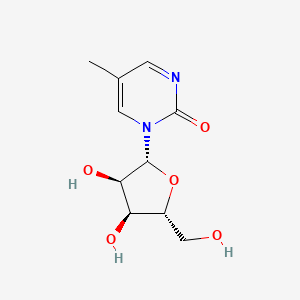
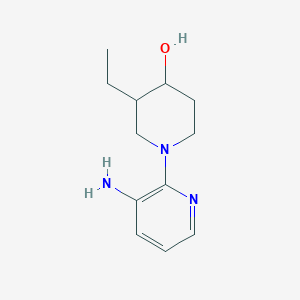
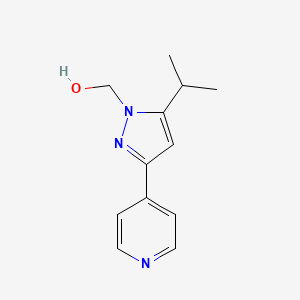
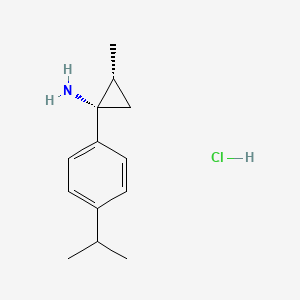
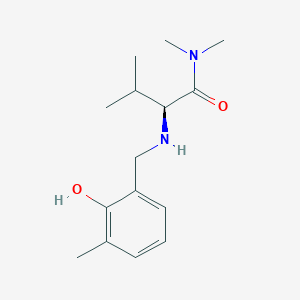
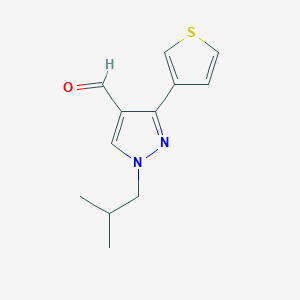
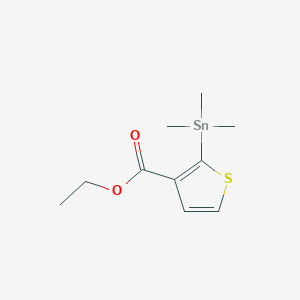
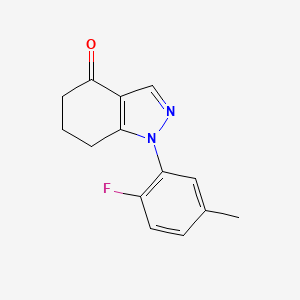
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
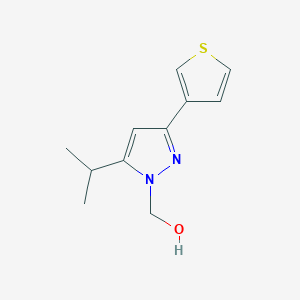
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
